1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide

Übersicht

Beschreibung

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid, which is a salt in the liquid state at room temperature. It is known for its high thermal stability, low volatility, and excellent solubility properties. This compound is widely used in various scientific and industrial applications due to its unique physicochemical properties .

Wirkmechanismus

Target of Action

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, also known as n-Butylpyridinium, is primarily used in the field of electrochemistry . Its main targets are the anode and cathode in lithium-ion batteries .

Mode of Action

This compound acts as an electrolytic material in lithium-ion batteries . It facilitates the charge-discharge cycle by enabling the movement of ions between the anode and cathode .

Biochemical Pathways

As an electrolytic material, n-Butylpyridinium doesn’t directly participate in biochemical pathways. Instead, it plays a crucial role in the electrochemical reactions within lithium-ion batteries .

Result of Action

The primary result of n-Butylpyridinium’s action is the facilitation of charge transfer in lithium-ion batteries . This results in the efficient functioning of the battery, including high energy density and long cycle life .

Action Environment

The action of n-Butylpyridinium can be influenced by various environmental factors. For instance, it is hygroscopic and should be stored under inert gas to avoid moisture . Its physical properties, such as viscosity and electrochemical window, can also be affected by temperature .

Biochemische Analyse

Biochemical Properties

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide plays a crucial role in biochemical reactions, particularly as a solvent and stabilizer. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can stabilize or destabilize the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant physiological changes . Toxic or adverse effects, such as organ damage or metabolic disturbances, have been observed at high doses . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

The synthesis of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-butylpyridinium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile. The reaction is carried out under inert gas conditions to prevent moisture from affecting the reaction . The general reaction scheme is as follows:

1-Butylpyridinium chloride+Lithium bis(trifluoromethanesulfonyl)imide→1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide+Lithium chloride

Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in electrochemical applications.

Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.

Biology: Employed in the extraction and stabilization of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the development of advanced materials, such as electrolytes for batteries and supercapacitors

Vergleich Mit ähnlichen Verbindungen

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is unique compared to other ionic liquids due to its high thermal stability and low volatility. Similar compounds include:

- 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

- 1-Butyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide

- 1-Butyl-1-methylpiperidinium Bis(trifluoromethanesulfonyl)imide

These compounds share similar properties but differ in their cationic structures, which can influence their specific applications and reactivity .

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.C2F6NO4S2/c1-2-3-7-10-8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIHMDHAPXMAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

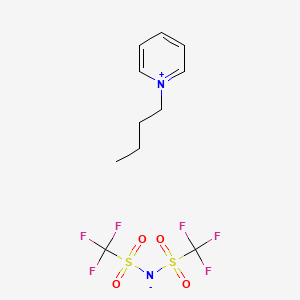

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187863-42-9 | |

| Record name | 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide?

A1: The molecular formula of this compound is C13H17F6N3O4S2, and its molecular weight is 449.43 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used proton (1H) and carbon (13C) NMR to confirm the structure of N-Butylpyridinium bromide, an intermediate in the synthesis of this compound. [] Additionally, FTIR, TGA/DTG, DTA, UV–Visible, and Raman techniques have been employed to characterize derivatives like n-butylpyridinium tetrachloroferrate. []

Q3: What are some applications of N-Butylpyridinium-based ionic liquids?

A3: N-Butylpyridinium-based ionic liquids show promise in various applications:

- Extractive Desulfurization of Fuel: These ILs can selectively remove sulfur compounds like thiophene, benzothiophene, and dibenzothiophene from diesel fuel. [, ]

- Aromatic Extraction: They can separate aromatic hydrocarbons (like toluene) from aliphatic hydrocarbons (like heptane). [, , , , ]

- Catalytic Medium: Research explores their potential as a medium for catalytic hydrogenation reactions. []

- Electrolyte in Batteries and Capacitors: Poly(4-vinyl-N-butylpyridinium chloride), a derivative, has potential as an electrolyte in batteries and capacitors. []

Q4: How does the structure of the anion impact the performance of these ionic liquids?

A4: The anion significantly influences the properties and applications of N-Butylpyridinium-based ionic liquids. For example, in extractive desulfurization, the extraction efficiency follows the order of [NTf2]- > [SCN]- > [N(CN)2]-. [] This difference highlights the importance of anion selection for specific applications.

Q5: Are there any known limitations regarding material compatibility or stability?

A5: Research indicates that the miscibility and interaction of N-alkylpyridinium nitrates with different solvents can vary depending on the solvent's chemical properties. [] This finding suggests that careful consideration of solvent compatibility is crucial for specific applications.

Q6: Has computational chemistry been used to study N-Butylpyridinium-based ionic liquids?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to:

- Investigate interactions: DFT helps understand the interactions between N-butylpyridinium nitrate and thiophenic compounds, providing insights into desulfurization mechanisms. [, ]

- Explore solvation properties: DFT has been used to study the solvation of carbon nanotubes in N-butylpyridinium-based ionic liquids, aiding in the development of dispersions. []

- Analyze molecular interactions: DFT helps probe intermolecular interactions in systems like polyvinylpyrrolidone (PVP) and N-butylpyridinium tetrafluoroborate, providing information on binding energies, enthalpy, and entropy changes. []

Q7: What about the environmental impact of N-Butylpyridinium-based compounds?

A8: While considered "greener" alternatives to volatile organic solvents, the environmental impact of these ionic liquids requires careful assessment. Research emphasizes the importance of understanding their ecotoxicological effects and developing strategies for mitigation and responsible waste management. [, , ]

Q8: What are some areas for future research on N-Butylpyridinium-based compounds?

A8: Promising areas include:

- Exploration of novel applications: Their unique properties could be explored for potential applications in areas like sensors, energy storage, and material science. [, ]

- Deepening understanding of toxicity and environmental fate: More research is needed to fully evaluate their long-term toxicological effects and develop sustainable practices for their use and disposal. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)